8-(tert-butyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound is a heterocyclic thiazine-carboxamide derivative characterized by a fused pyrimido-thiazine core, a tert-butyl substituent at position 8, and a 6-ethoxybenzo[d]thiazol-2-yl carboxamide group. The ethoxybenzothiazole moiety may enhance bioavailability, while the tert-butyl group could influence steric and electronic properties .
Properties
IUPAC Name |
8-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-5-28-13-6-7-14-15(8-13)30-19(22-14)24-18(27)12-10-25-17(26)9-16(21(2,3)4)23-20(25)29-11-12/h6-9,12H,5,10-11H2,1-4H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOJGWCBVLSGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CN4C(=O)C=C(N=C4SC3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(tert-butyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS No. 886936-65-8) belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 435.6 g/mol |
| Molecular Formula | C23H21N3O2S2 |
| CAS Number | 886936-65-8 |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is notorious for its biofilm formation and antibiotic resistance . The compound's structure suggests potential interactions with bacterial enzymes or pathways that could inhibit growth or biofilm formation.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research into similar thiazole derivatives has shown that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds targeting the Gac/Rsm two-component system in bacteria have been noted for their ability to enhance the efficacy of conventional antibiotics . This mechanism may also translate into anticancer activity by disrupting cellular processes critical for tumor growth.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiazole ring system plays a crucial role in its interaction with biological targets. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Antioxidant Activity : Similar compounds have shown potential as reactive oxygen species (ROS) scavengers, which could contribute to their protective effects against oxidative stress in cells .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various benzothiazole derivatives, it was found that certain modifications to the benzothiazole core significantly enhanced their activity against Pseudomonas aeruginosa. The tested compounds exhibited IC50 values in the nanomolar range, indicating potent antimicrobial effects .
Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer potential of related thiazole compounds demonstrated that these derivatives could inhibit cell proliferation in various cancer cell lines. The study reported IC50 values ranging from 5 to 20 μM for different derivatives, suggesting a promising avenue for further exploration in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrimido[2,1-b][1,3]thiazine scaffold in the target compound is distinct from other fused heterocycles:
- TZ-6 (N-(tert-butyl)-3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide): Features an imidazo-tetrazine core. Unlike the target compound, TZ-6 lacks the thiazine ring system, which may reduce conformational flexibility but enhance metabolic stability due to its planar structure .
- Thienopyrrolidine derivatives (e.g., from ): Contain thiophene and diazepine rings.
Substituent Effects
- tert-Butyl Groups : Present in both the target compound and TZ-4. This group increases lipophilicity (logP) and may improve membrane permeability but could hinder binding in sterically constrained active sites .
- Ethoxybenzothiazole vs.
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
